Product packaging for Inosamycin B(Cat. No.:CAS No. 91465-52-0)

Inosamycin B

Cat. No.: B1252978
CAS No.: 91465-52-0
M. Wt: 615.6 g/mol
InChI Key: HNBFTXDNUFWYJV-RTWISQNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inosamycin B is a chemical compound provided for scientific research and investigative purposes. As a Research Use Only (RUO) product, it is specifically not intended for any diagnostic, therapeutic, or clinical applications, including human or veterinary use . Researchers are responsible for ensuring that their use of this product complies with all applicable laws and regulations. The specific biochemical properties, mechanism of action, and primary research applications for this compound are areas of active scientific investigation. Researchers are encouraged to consult the latest peer-reviewed literature for detailed information on its potential research value. Handling of this product should be conducted by trained professionals in a controlled laboratory setting. Appropriate safety precautions, including the use of personal protective equipment (PPE), should always be observed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal guidelines before beginning any research procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H45N5O14 B1252978 Inosamycin B CAS No. 91465-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91465-52-0

Molecular Formula

C23H45N5O14

Molecular Weight

615.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1

InChI Key

HNBFTXDNUFWYJV-RTWISQNDSA-N

SMILES

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N

Synonyms

BMY-28162
BMY-28163
BMY-28164
BMY-28165
Bu-2659
inosamycin A
inosamycin B
inosamycin C
inosamycin D
inosamycins

Origin of Product

United States

Isolation and Production Methodologies for Inosamycin B

Microbial Biosynthetic Sources and Ecological Niche of Inosamycin B Producers

This compound is produced by microbial fermentation. The primary identified source organism for the inosamycin complex, including this compound, is a strain of Streptomyces hygroscopicus, specifically strain No. J296-21 (ATCC 39150). nih.gov Streptomyces species are a well-known genus of filamentous bacteria belonging to the order Actinomycetales. mdpi.com They are widely recognized as prolific producers of a diverse array of bioactive secondary metabolites, including numerous antibiotics. mdpi.comresearchgate.net

Streptomyces species, including S. hygroscopicus, are commonly found in soil habitats, which represent their primary ecological niche. mdpi.comresearchgate.net Within this environment, these bacteria play significant roles in the decomposition of organic matter. The production of antibiotics and other bioactive compounds by Streptomyces in soil is believed to contribute to their survival and competitiveness by inhibiting the growth of competing microorganisms. The ecological niche of an organism encompasses its habitat, activity patterns, resource acquisition, and interactions with other species. bioninja.com.aunih.govrevisiondojo.comresearchgate.net For Streptomyces species producing antibiotics like inosamycins, this niche involves nutrient availability in the soil and competition with other soil microbes.

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from the fermentation broth involves a series of extraction and chromatographic steps to separate it from other components of the inosamycin complex and metabolic byproducts.

Initial steps typically involve separating the solid biomass from the liquid culture broth, often through centrifugation. The antibiotic compounds are then extracted from the broth. Various extraction techniques can be employed for natural products, including solvent extraction, which separates compounds based on their differential solubility in immiscible solvents. researchgate.netmdpi.comchromatographytoday.com

Chromatographic techniques are crucial for the separation and purification of individual inosamycin components, including this compound. The original studies on inosamycins utilized column chromatography. For instance, separation of the inosamycins A, B, and C was achieved using a column of Sephadex LH-20. nih.gov Other chromatographic methods commonly used in natural product isolation include various forms of liquid chromatography, such as high-performance liquid chromatography (HPLC), which can be coupled with detectors like mass spectrometry (MS) for analysis and purification. researchgate.net Techniques like ion-exchange chromatography and reversed-phase chromatography are also frequently applied in the isolation of polar compounds like aminoglycoside antibiotics, to which inosamycins are structurally related. nih.govresearchgate.netresearchgate.net

Advanced chromatographic techniques offer enhanced resolution and efficiency in separating complex mixtures. These can include techniques like accelerated solvent extraction (ASE) and supercritical fluid extraction (SFE) for initial extraction, followed by sophisticated liquid chromatography methods for fine purification. nih.gov

Optimization of Fermentation Processes for Enhanced this compound Yield

Optimizing the fermentation process is critical for maximizing the yield of this compound. This involves carefully controlling various parameters that influence microbial growth and secondary metabolite production. Key factors include the composition of the culture medium, temperature, pH, aeration, and fermentation time. frontiersin.orgnih.govresearchgate.netfrontiersin.org

Research into fermentation optimization often involves investigating the effect of different carbon and nitrogen sources, mineral supplements, and growth factors on antibiotic production. frontiersin.org For Streptomyces fermentation, the nutrient balance is crucial for shifting the organism's metabolism from primary growth to secondary metabolite production.

Studies on optimizing fermentation processes for other antibiotics produced by Streptomyces or related bacteria often employ systematic approaches, such as one-factor-at-a-time experiments, factorial designs, or response surface methodology, to identify optimal conditions. frontiersin.orgnih.govscialert.net More recently, machine-learning approaches have also been explored for fermentation medium optimization. researchgate.netnih.gov

While specific detailed data on this compound fermentation optimization parameters were not extensively found, general principles for optimizing Streptomyces fermentation for antibiotic production apply. These principles aim to create an environment that favors the metabolic pathways leading to the synthesis of the desired compound.

Strain Improvement Strategies Through Genetic Engineering for this compound Biosynthesis

Strain improvement through genetic engineering offers a powerful approach to enhance the production of secondary metabolites like this compound. Genetic engineering involves modifying an organism's genetic material to alter its characteristics, including improving the yield of desired compounds. wikipedia.org

For antibiotic-producing Streptomyces, genetic engineering strategies can involve manipulating the biosynthetic gene clusters (BGCs) responsible for the production of the antibiotic. plos.orgnih.gov This can include:

Overexpression of key biosynthetic genes: Increasing the copy number or expression levels of genes encoding enzymes involved in the rate-limiting steps of this compound biosynthesis.

Blocking competing pathways: Deleting or downregulating genes involved in the synthesis of other, less desirable metabolites to redirect metabolic flux towards inosamycin production.

Heterologous expression: Transferring the inosamycin BGC into a different, often faster-growing or more easily manipulated, host organism for production.

Structural Elucidation and Stereochemical Determination of Inosamycin B

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Inosamycin B Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of organic molecules, including complex natural products like antibiotics. nih.govresearchgate.net For this compound, NMR experiments provided crucial information about the connectivity of atoms and the types of functional groups present. Analysis of one-dimensional (1D) NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, yielded data on the number and types of hydrogen and carbon atoms, their chemical environments, and their coupling patterns. researchgate.net

Two-dimensional (2D) NMR techniques were particularly valuable in establishing the through-bond and through-space relationships between atoms. Experiments like Correlation Spectroscopy (COSY) helped identify coupled protons, revealing spin systems within the molecule. researchgate.netnd.edu Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provided correlations between protons and carbons, allowing for the assignment of carbon signals and the identification of carbons connected to specific protons, including those separated by multiple bonds. researchgate.netnd.edu These correlations were essential for piecing together the different sugar and aminocyclitol rings and their linkages within the this compound structure.

Detailed analysis of chemical shifts and coupling constants from these NMR experiments provided insights into the local environment and conformation of different parts of the molecule.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis of this compound

Mass Spectrometry (MS) provides information on the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly important as it can determine the exact mass of the molecule and its fragments with high accuracy, allowing for the determination of the molecular formula. evosep.comhilarispublisher.compnnl.gov

For this compound, HRMS would have been used to confirm the molecular weight and formula, which is reported as C₂₃H₄₅N₅O₁₄ with a molecular weight of 615.63 g/mol . Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided clues about the substructures present and how they are connected. By breaking the molecule into smaller, charged fragments and measuring their mass-to-charge ratios, researchers could deduce the presence of specific sugar moieties and the aminocyclitol core, and how they are linked together. evosep.comhilarispublisher.com

X-ray Crystallography and Diffraction Studies of this compound and its Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule at the atomic level, provided that suitable single crystals can be obtained. proteinstructures.commdpi.comnih.gov While direct X-ray crystallography of this compound itself might be challenging due to its flexibility or difficulty in crystallization, this technique could potentially be applied to co-crystals of this compound with a binding partner (such as a ribosomal subunit or a modifying enzyme) or to a modified, more readily crystallizable derivative.

X-ray diffraction studies of such crystals would provide electron density maps from which the positions of individual atoms can be determined, yielding bond lengths, bond angles, and torsional angles. proteinstructures.commdpi.com This detailed structural information is invaluable for confirming the connectivity established by NMR and MS, and crucially, for unequivocally determining the relative and potentially absolute stereochemistry of the chiral centers within the molecule. proteinstructures.comspectroscopyasia.com The quality of the resulting structure is assessed by parameters such as resolution and R-factors. proteinstructures.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Stereochemistry Assignment of this compound

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to determine the absolute configuration of chiral molecules. frontiersin.orgmtoz-biolabs.comnih.gov These methods measure the differential absorption (CD) or differential refraction (ORD) of left and right circularly polarized light by a chiral sample. spectroscopyasia.commtoz-biolabs.com

For this compound, with its multiple chiral centers in the sugar and aminocyclitol rings, CD and/or ORD spectroscopy would be employed to assign the absolute stereochemistry. By comparing the experimental CD or ORD spectra with those of structurally related compounds with known absolute configurations, or more reliably, with theoretically calculated spectra, the absolute configuration of this compound could be determined. frontiersin.orgmtoz-biolabs.comnih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are often used to calculate the theoretical CD and ORD spectra for different possible stereoisomers, and the best match with the experimental spectrum allows for the assignment of the absolute configuration. frontiersin.orgnih.gov

Computational Chemistry Approaches in the Structural Validation of this compound

Computational chemistry plays an increasingly important role in supporting and validating experimental structural elucidation. frontiersin.orgnih.govchemrxiv.org For this compound, computational methods can be used for several purposes. Molecular mechanics and quantum mechanics calculations can help explore the conformational space of the molecule, identifying stable conformers that are consistent with NMR data (e.g., coupling constants and NOE correlations).

Furthermore, computational methods are crucial for the theoretical calculation of spectroscopic parameters, such as NMR chemical shifts, coupling constants, and chiroptical spectra (CD and ORD). frontiersin.orgnih.govchemrxiv.org Comparing the experimentally obtained spectroscopic data with computationally predicted values for proposed structures or different stereoisomers serves as a powerful validation tool. frontiersin.orgchemrxiv.org This is particularly important when experimental data alone are not sufficient for an unambiguous assignment, or to confirm assignments made by other methods. Computational docking studies could also provide insights into the preferred conformation of this compound when interacting with its biological target, although this goes beyond the scope of strict structural elucidation of the isolated compound. nih.gov

Biosynthetic Pathway and Enzymology of Inosamycin B

Identification and Characterization of the Inosamycin B Biosynthetic Gene Cluster

While specific details on the this compound biosynthetic gene cluster are not extensively detailed in the provided search results, research on related aminoglycosides like neomycin provides insights into the general organization and identification of such clusters in Streptomyces species rsc.org. Biosynthetic gene clusters (BGCs) for natural products are typically found grouped together in the genome of the producing organism mdpi.comresearchgate.netnih.gov. These clusters contain genes encoding the enzymes required for the synthesis of the core structure, modification enzymes, regulatory proteins, and transport systems mdpi.comresearchgate.netnih.govnih.gov. Identification of BGCs often involves genome sequencing and bioinformatics analysis to look for genes with similarity to known biosynthetic enzymes rsc.orgmdpi.comnih.gov. For example, the neomycin biosynthetic gene cluster in Streptomyces fradiae was identified by screening a cosmid library and sequence analysis, revealing genes with similarity to those involved in butirosin, gentamicin, tobramycin, and kanamycin (B1662678) biosynthesis rsc.org. Given the structural relationship between inosamycins and neomycin, it is likely that the this compound gene cluster in Streptomyces hygroscopicus J296-21 would share similarities with known aminoglycoside BGCs, particularly those involved in the biosynthesis of 2-deoxy-scyllo-inosamine-containing compounds researchgate.netnih.govresearchgate.netglycoscience.ru.

Elucidation of Key Enzymatic Transformations and Intermediates in this compound Production

The biosynthesis of aminoglycosides like this compound involves the formation and modification of the central aminocyclitol ring and the attachment of amino sugars through glycosidic linkages researchgate.netnih.gov. A key intermediate in the biosynthesis of 2-deoxystreptamine-containing aminoglycosides (related to inosamycins) is 2-deoxy-scyllo-inosose, which is then converted to 2-deoxy-scyllo-inosamine (B1216308) researchgate.net. These transformations are catalyzed by specific enzymes researchgate.net. For instance, an L-glutamine:2-deoxy-scyllo-inosose aminotransferase is responsible for the first transamination step in the biosynthesis of 2-deoxystreptamine (B1221613) rsc.orgasm.org. While the precise sequence of enzymatic steps leading specifically to this compound is not fully detailed, the presence of 2-deoxy-scyllo-inosamine in inosamycins suggests that similar initial steps involving the formation and amination of this aminocyclitol are likely involved researchgate.netnih.govresearchgate.netglycoscience.ru. Subsequent steps would involve the synthesis and activation of the amino sugar moieties and their regioselective glycosylation of the aminocyclitol core, followed by further modifications such as hydroxylation, methylation, or carbamoylation, catalyzed by dedicated enzymes encoded within the biosynthetic cluster archive.org.

Mechanistic Studies of Enzymes Governing Unique Steps in this compound Biosynthesis

Mechanistic studies of enzymes in aminoglycoside biosynthesis have focused on key transformations such as the formation of the aminocyclitol ring and the glycosylation steps researchgate.netarchive.org. For example, the enzyme BtrN, a radical SAM enzyme, is involved in the oxidation of 2-deoxy-scyllo-inosamine in the biosynthesis of butirosin, a related aminoglycoside researchgate.net. This reaction proceeds through a hydrogen atom abstraction mechanism researchgate.net. Enzymes like aminotransferases, glycosyltransferases, and modifying enzymes (e.g., acetyltransferases, phosphotransferases, adenylyltransferases) play crucial roles in shaping the final structure of aminoglycosides rsc.orgasm.orgontosight.ainih.gov. Understanding the mechanisms of these enzymes, particularly those involved in the formation of the 2-deoxy-scyllo-inosamine core and the specific glycosylation pattern observed in this compound, is crucial for fully elucidating its biosynthetic pathway researchgate.netnih.gov. Research into the mechanisms of enzymes involved in the biosynthesis of related aminocyclitols and amino sugars provides a basis for understanding the unique enzymatic steps in this compound production researchgate.netasm.org.

Bioengineering Strategies for this compound Pathway Diversification and Analog Generation

Bioengineering strategies can be applied to the this compound biosynthetic pathway to generate novel analogs and improve production researchgate.netarchive.orggoogleapis.com. This can involve manipulating the genes within the biosynthetic cluster, expressing genes in heterologous hosts, or using mutasynthesis approaches nih.govarchive.orggoogleapis.com. Strategies include:

Gene manipulation: Deleting, overexpressing, or introducing modified biosynthetic genes can alter the production of this compound or lead to the accumulation of intermediates or the production of new derivatives researchgate.netnih.gov.

Combinatorial biosynthesis: Combining genes or modules from different aminoglycoside biosynthetic pathways can lead to the creation of hybrid pathways capable of producing novel "unnatural" aminoglycosides with potentially altered properties archive.org.

Enzyme engineering: Modifying the active sites or substrate specificity of key enzymes can influence the types of substrates accepted or the reactions catalyzed, leading to the production of this compound analogs with modified sugar moieties or altered substitution patterns googleapis.com.

Mutasynthesis: Supplying mutant strains (deficient in a specific biosynthetic step) with synthetic or exogenously produced intermediates or analogs can result in the incorporation of these compounds into the final product, yielding new derivatives archive.org.

Heterologous expression: Transferring the this compound biosynthetic gene cluster, or parts of it, into a more amenable host organism can facilitate genetic manipulation, increase production yields, or enable the production of this compound in organisms where it is not naturally produced nih.gov.

These bioengineering approaches aim to diversify the structural landscape of inosamycins and generate analogs with improved pharmacological properties, such as altered spectrum of activity, reduced toxicity, or activity against resistant strains researchgate.netarchive.orgontosight.ai.

Total Chemical Synthesis of Inosamycin B and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for Inosamycin B Total Synthesis

A plausible retrosynthetic analysis of this compound would commence with the disconnection of the glycosidic linkages, leading to the constituent amino sugar and aminocyclitol synthons. This is a common and effective strategy in the synthesis of aminoglycosides and other complex oligosaccharides.

The primary strategic disconnections for a hypothetical synthesis of this compound are proposed as follows:

Glycosidic Bond Disconnections: The molecule would be deconstructed at the glycosidic linkages, yielding three key building blocks: the central 2-deoxy-scyllo-inosamine (B1216308) core and the two different amino sugar units. This approach simplifies the complex target into more manageable synthetic targets.

Functional Group Interconversion: Within each building block, further disconnections would involve functional group interconversions. For instance, the amino groups would be retrosynthetically derived from azides or nitro groups, which are more stable and less reactive during many synthetic transformations. The hydroxyl groups would be masked with appropriate protecting groups to prevent unwanted side reactions.

This retrosynthetic strategy is outlined in the table below:

Target MoleculeKey DisconnectionsResulting Precursors/Synthons
This compoundGlycosidic bonds2-deoxy-scyllo-inosamine core, Amino sugar A, Amino sugar B
2-deoxy-scyllo-inosamine coreC-N bondsProtected cyclitol with azide or nitro functionalities
Amino sugars A and BC-N and C-O bondsProtected sugar lactones or glycals

Development of Asymmetric Synthetic Methodologies for this compound Stereocenters

The stereoselective synthesis of the numerous chiral centers in this compound would be a cornerstone of any successful total synthesis. Several established asymmetric methodologies could be employed for the construction of the aminocyclitol and amino sugar building blocks.

For the 2-deoxy-scyllo-inosamine core:

Chiral Pool Synthesis: A common approach is to start from a readily available chiral starting material, such as D-glucose or myo-inositol. These starting materials provide a scaffold with pre-existing stereocenters, which can then be elaborated to the target aminocyclitol.

Substrate-Controlled Diastereoselective Reactions: Functionalization of a cyclitol precursor, such as a cyclohexene derivative, using diastereoselective reactions like epoxidation or dihydroxylation, would allow for the controlled installation of hydroxyl and amino functionalities. The stereochemical outcome of these reactions would be directed by the existing stereocenters on the ring.

For the amino sugar components:

Asymmetric Glycosylation: The stereoselective formation of the glycosidic linkages is critical. This could be achieved using various glycosylation methods, such as those employing glycosyl donors with participating or non-participating protecting groups at the C-2 position to control the anomeric stereochemistry.

Enzyme-Catalyzed Resolutions: Kinetic resolution of racemic intermediates using enzymes like lipases could provide access to enantiomerically pure building blocks. wikipedia.org

The following table summarizes potential asymmetric strategies:

Structural MotifAsymmetric MethodologyKey Features
Aminocyclitol StereocentersChiral Pool Synthesis (e.g., from D-glucose)Utilizes the inherent chirality of a natural product.
Amino Sugar StereocentersAsymmetric DihydroxylationCatalytic, enantioselective introduction of diols.
Glycosidic LinkagesSchmidt GlycosylationUse of trichloroacetimidate donors for stereocontrolled bond formation.

Key Challenging Transformations and Solutions in this compound Chemical Construction

The synthesis of a complex molecule like this compound would undoubtedly present several significant challenges. Anticipating these challenges and devising robust solutions is crucial for a successful synthetic campaign.

Potential Challenges and Proposed Solutions:

ChallengeProposed Solution(s)
Stereoselective Glycosylation: Formation of the correct anomeric configuration of the glycosidic bonds, particularly 1,2-cis linkages, can be difficult.Use of glycosyl donors with non-participating groups at C-2, optimization of reaction conditions (solvent, temperature, promoter), or employment of intramolecular aglycone delivery (IAD) strategies.
Protecting Group Strategy: The presence of multiple hydroxyl and amino groups necessitates a complex and orthogonal protecting group scheme to allow for selective deprotection and functionalization.A carefully designed protecting group strategy employing a range of protecting groups with different lability (e.g., silyl ethers, benzyl ethers, carbamates) would be essential.
Regioselective Functionalization: Differentiating between the various hydroxyl and amino groups on the aminocyclitol and sugar rings for glycosylation and other modifications requires high regioselectivity.Temporary protecting groups or enzymatic transformations could be used to achieve the desired regioselectivity.
Late-Stage Modifications: Introducing modifications to the fully assembled oligosaccharide can be challenging due to the molecule's complexity and potential for side reactions.Development of mild and highly selective late-stage functionalization reactions would be necessary.

Synthetic Routes Towards this compound Derivatives and Structural Mimetics

The development of a flexible synthetic route to this compound would also enable the synthesis of derivatives and structural mimetics. This is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved properties.

Strategies for Derivative Synthesis:

Modification of the Aminocyclitol Core: The synthesis of analogs with different aminocyclitol cores (e.g., streptamine instead of 2-deoxy-scyllo-inosamine) could be achieved by starting from different chiral pool materials or by modifying the synthetic route to the aminocyclitol.

Variation of the Amino Sugar Units: The modular nature of the proposed synthesis would allow for the incorporation of different amino sugar building blocks to explore the impact of these units on biological activity.

Late-Stage Functionalization: The fully synthesized this compound could be subjected to late-stage modifications, such as acylation or alkylation of the amino groups, to generate a library of derivatives.

Chemoenzymatic Approaches in this compound Synthesis

Integrating enzymatic transformations into the chemical synthesis of this compound could offer significant advantages in terms of efficiency, selectivity, and sustainability.

Potential Chemoenzymatic Steps:

Enzymatic Desymmetrization: An early-stage desymmetrization of a meso-diol intermediate using a lipase could provide a chiral building block for the aminocyclitol core.

Enzymatic Acylation/Deacylation: Enzymes could be used for the regioselective protection or deprotection of hydroxyl groups, simplifying the protecting group manipulations.

Glycosyltransferases: In a more advanced approach, glycosyltransferases could be employed for the stereospecific formation of the glycosidic linkages. This would circumvent the challenges associated with chemical glycosylation methods.

A hypothetical chemoenzymatic route could involve the chemical synthesis of the individual protected building blocks, followed by enzymatic glycosylation to assemble the final molecule. This approach would leverage the strengths of both chemical and biological catalysis.

Molecular and Cellular Mechanisms of Inosamycin B Action

Identification of Inosamycin B's Molecular Targets within Microbial Systems (e.g., Ribosomal Subunits)

This compound belongs to the inosamycin complex, a group of novel aminocyclitol antibiotics structurally related to well-known aminoglycosides such as neomycin and paromomycin (B158545) nih.gov. As a member of the aminoglycoside class, the primary molecular target of this compound within microbial systems is the ribosome, the cellular machinery responsible for protein synthesis nih.gov. Specifically, aminoglycosides are known to bind to the small ribosomal subunit (30S) in bacteria mdpi.com.

The binding site for this class of antibiotics is located on the 16S ribosomal RNA (rRNA) component of the 30S subunit, particularly in a region known as the A-site mdpi.com. This site is crucial for the decoding of messenger RNA (mRNA). By interacting with the A-site, aminoglycosides interfere with the fidelity of translation, leading to the synthesis of nonfunctional or aberrant proteins. Some aminoglycosides have also been observed to have a secondary binding site on the 50S subunit, which may interfere with ribosome recycling nih.gov. While direct crystallographic studies of this compound bound to the ribosome are not extensively documented in publicly available literature, its structural similarity to other aminoglycosides strongly indicates a conserved mechanism of action targeting the bacterial ribosome nih.gov. The interaction is primarily with the rRNA, which underscores the role of RNA as a drug target.

Biophysical and Biochemical Characterization of this compound-Target Interactions

The interaction between aminoglycoside antibiotics and their ribosomal target is characterized by high affinity and specificity, which can be quantified using various biophysical techniques. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and fluorescence-based assays are employed to determine the binding parameters of these interactions reactionbiology.comnih.govnih.gov. These studies provide critical data on binding affinity (dissociation constant, Kd), binding kinetics (association rate, kon, and dissociation rate, koff), and the thermodynamics of the interaction reactionbiology.comnih.gov.

For the aminoglycoside class, the interaction with the 16S rRNA A-site is stabilized by a network of hydrogen bonds and electrostatic interactions between the positively charged amino groups of the antibiotic and the negatively charged phosphate (B84403) backbone of the rRNA mdpi.com. While specific biophysical data for this compound is limited, the table below presents typical interaction parameters observed for other aminoglycosides with the bacterial ribosomal A-site, which are expected to be comparable for this compound.

ParameterDescriptionTypical Value Range for Aminoglycosides
Binding Affinity (Kd) The concentration of the drug required to occupy 50% of the target sites at equilibrium. A lower value indicates a stronger binding affinity.10-6 to 10-9 M
Association Rate (kon) The rate at which the drug binds to its target.104 to 106 M-1s-1
Dissociation Rate (koff) The rate at which the drug unbinds from its target. A lower value indicates a more stable complex.10-2 to 10-4 s-1
Stoichiometry (n) The molecular ratio of the drug to its target binding site.Typically 1:1

This table provides representative data for the aminoglycoside class of antibiotics to illustrate the likely biophysical characteristics of this compound's interaction with its target.

Elucidation of Downstream Cellular Pathway Modulation by this compound

The binding of this compound to the ribosome and the subsequent disruption of protein synthesis trigger a cascade of downstream cellular events and pathway modulations. The primary consequence is the activation of cellular stress responses aimed at mitigating the damage caused by the accumulation of misfolded or nonfunctional proteins nih.gov. One of the most significant pathways affected is the Unfolded Protein Response (UPR), which is activated when aberrant proteins accumulate in the endoplasmic reticulum nih.gov.

Furthermore, the inhibition of protein synthesis can impact numerous signaling pathways that are dependent on the rapid turnover of key regulatory proteins. For instance, pathways controlling cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK signaling pathways, can be significantly affected nih.govresearchgate.net. In bacteria, the stringent response is a key pathway activated by stresses like amino acid starvation or inhibition of translation. This response involves the synthesis of the alarmones (p)ppGpp, which globally reprograms transcription and cellular metabolism to conserve resources and promote survival under stress. It is plausible that treatment with this compound would induce the stringent response in susceptible bacteria.

Investigations into this compound-Induced Cellular Responses in Model Organisms (e.g., Protein Synthesis Inhibition, Cell Cycle Effects)

The most direct and potent cellular response induced by this compound is the inhibition of protein synthesis. This occurs because its binding to the ribosomal A-site causes errors in mRNA decoding, leading to premature termination of translation or the incorporation of incorrect amino acids, resulting in a non-functional polypeptide nih.govnih.gov. This disruption of normal protein production is the primary mechanism behind the antibiotic's bacteriostatic or bactericidal effects.

Inhibition of protein synthesis has profound effects on the cell cycle. Progression through the cell cycle is tightly regulated by the sequential expression and degradation of proteins called cyclins, which associate with and activate cyclin-dependent kinases (CDKs) nih.gov. The synthesis of these critical proteins is necessary for the cell to pass through checkpoints and enter subsequent phases of the cycle. By blocking the production of new proteins, including cyclins, this compound can induce cell cycle arrest, typically in the G1 phase, preventing cellular replication nih.govelsevierpure.com.

Cell Cycle PhaseKey Regulatory ProteinsEffect of Protein Synthesis Inhibition
G1 (Gap 1) Cyclin D, Cyclin E, CDK2, CDK4, CDK6Arrest. Cells cannot synthesize the necessary cyclins and CDKs to pass the G1/S checkpoint.
S (Synthesis) Cyclin A, CDK2Blockade. DNA replication machinery and histones cannot be synthesized.
G2 (Gap 2) Cyclin B, CDK1Arrest. Cells cannot produce the proteins required for entry into mitosis.
M (Mitosis) Anaphase-Promoting Complex (APC) componentsDisruption. Proper chromosome segregation can be impaired due to the lack of key mitotic regulators.

This table illustrates the general effects of protein synthesis inhibitors, such as this compound, on the cell cycle.

Genomic and Proteomic Profiling of this compound-Treated Cells to Identify Biological Signatures

Genomic and proteomic profiling are powerful techniques used to obtain a global view of the cellular response to a drug. These methods can identify the full spectrum of genes and proteins whose expression levels change following treatment, providing a unique "biological signature" for the compound's mechanism of action researchgate.netnih.gov.

While specific large-scale genomic or proteomic studies on this compound-treated cells are not widely available in the current literature, it is possible to predict the likely biological signatures based on its known mechanism as a protein synthesis inhibitor.

Expected Genomic Signature:

Upregulation of stress response genes: This would include chaperones (e.g., DnaK, GroEL), proteases (e.g., Lon, Clp), and genes involved in the stringent response.

Downregulation of genes related to growth and metabolism: As the cell enters a survival state, genes involved in ribosomal protein synthesis, DNA replication, and central metabolism would likely be repressed.

Expected Proteomic Signature:

Increased levels of stress-related proteins: A direct reflection of the transcriptional upregulation.

Decreased levels of short-lived regulatory proteins: Proteins with high turnover rates would be rapidly depleted.

The table below summarizes the protein families expected to be differentially expressed in microbial cells upon treatment with an aminoglycoside like this compound.

Regulation StatusProtein Family/CategoryBiological Function
Up-regulated Heat Shock Proteins / ChaperonesProtein folding and degradation of misfolded proteins
ATP-dependent ProteasesRemoval of damaged proteins
Stringent Response ProteinsGlobal metabolic and transcriptional regulation
Down-regulated Ribosomal ProteinsProtein synthesis machinery
Metabolic EnzymesCentral carbon metabolism, amino acid synthesis
DNA Replication ProteinsCell division and proliferation

This table outlines the predicted changes in the proteome of cells treated with a protein synthesis inhibitor like this compound, based on established cellular responses to this class of antibiotics.

Pre Clinical Biological Activities of Inosamycin B

In Vitro Antimicrobial Spectrum and Potency of Inosamycin B Against Pathogenic Microorganisms

This compound exhibits a broad-spectrum antimicrobial activity. It is structurally related to other aminocyclitol antibiotics such as neomycin, paromomycin (B158545), and ribostamycin (B1201364).

Antibacterial Activity of this compound against Gram-Negative Bacteria

This compound is reported to be effective against a broad spectrum of Gram-negative bacteria. ontosight.ai However, the emergence of resistance to aminoglycosides, including this compound, is a notable concern. ontosight.ai Resistance mechanisms in bacteria can involve the production of enzymes that modify the antibiotic, alterations in the ribosomal binding site, and decreased uptake or increased efflux of the antibiotic. ontosight.ai

In Vitro Activity of this compound against Gram-Positive Bacteria

While primarily known for activity against Gram-negative bacteria, the activity of this compound against Gram-positive bacteria is also relevant. Some studies on related compounds or classes of antibiotics suggest that the cell wall structure differences between Gram-negative and Gram-positive bacteria can influence antibiotic activity. mdpi.comdovepress.com Gram-positive bacteria have a thicker peptidoglycan layer and teichoic acids, which can affect the penetration and interaction of antimicrobial agents compared to the outer membrane present in Gram-negative bacteria. dovepress.com Specific data detailing this compound's potency against a wide range of Gram-positive species in isolation is less extensively highlighted in the provided search results compared to its Gram-negative activity.

Evaluation of this compound against Multidrug-Resistant Strains in Laboratory Models

The complex of inosamycins, including this compound, has been noted to be inactive against most aminoglycoside-resistant organisms. nih.gov This suggests that pre-existing resistance mechanisms to the aminoglycoside class may confer cross-resistance to this compound. Research into new antimicrobial agents, including nature-inspired molecules and antimicrobial peptides, is actively exploring activity against multidrug-resistant (MDR) bacterial strains, highlighting the challenge posed by these pathogens. frontiersin.orgnih.govmdpi.com While the search results mention the general issue of aminoglycoside resistance affecting inosamycins, specific detailed laboratory evaluations of this compound alone against a broad panel of well-characterized MDR strains were not prominently featured.

Investigation of this compound's Anticancer Activity in Cell Line Models

Research has also explored the potential of this compound or related compounds for anticancer activity in cell line models.

In Vitro Cytotoxicity and Antiproliferative Effects of this compound

Studies on various compounds, including some with structural similarities or related mechanisms to antibiotics, have investigated their cytotoxic and antiproliferative effects on cancer cell lines. Cytotoxicity assays, such as the Sulforhodamine B (SRB) assay, are commonly used to measure cell viability and determine the concentration of a substance that inhibits cell growth by 50% (IC50) or results in total growth inhibition (TGI). iiim.res.inplos.org Research on different natural products and synthetic compounds has shown varying degrees of cytotoxic and antiproliferative activity across a range of cancer cell lines, including leukemia, lung, colon, brain, ovary, breast, prostate, and melanoma. plos.orgmdpi.commdpi.comresearchgate.netipp.ptmdpi.commdpi.comnih.gov While the provided search results discuss the evaluation of anticancer activity of various compounds in cell lines, specific detailed data on the in vitro cytotoxicity and antiproliferative effects of this compound itself across a panel of cancer cell lines was not found.

Other Relevant (e.g., Enzyme Inhibition, Immunomodulation in vitro)

While aminoglycosides as a class can sometimes exhibit other biological interactions, specific detailed research findings, including data tables, demonstrating this compound's effects on host enzymes or its direct immunomodulatory effects in in vitro pre-clinical settings were not identified in the consulted sources. Therefore, detailed content for this specific section based on the available search results cannot be provided.

Structure Activity Relationship Sar Studies of Inosamycin B and Its Derivatives

Design and Synthesis of Inosamycin B Analogs for SAR Probing

The design and synthesis of analogs are fundamental steps in SAR studies. This process involves creating compounds with targeted structural modifications based on the core structure of the parent compound, this compound. These modifications can include alterations to functional groups (such as amino or hydroxyl groups), changes in the stereochemistry, or the addition or removal of specific moieties. The goal is to systematically explore how these structural changes impact biological activity.

For complex molecules like aminocyclitol antibiotics, the synthesis of analogs can be challenging due to the presence of multiple reactive functional groups and chiral centers. fishersci.no Synthetic strategies often involve selective protection and deprotection of functional groups to ensure modifications occur at desired positions. While the available information describes the structure determination of inosamycins and their relation to other aminoglycosides, detailed accounts of the specific design and synthesis of a library of this compound analogs for comprehensive SAR probing were not extensively found in the consulted literature. General approaches to synthesizing aminocyclitol derivatives for SAR studies in related compound classes highlight the use of chemical transformations to introduce variations at different positions of the core scaffold. fishersci.no

Correlation Between this compound Structural Modifications and Biological Potency

While specific data correlating modifications to this compound with its biological potency were not detailed in the search results, comparative data on related inosamycins and other aminoglycosides provide some insight. For instance, Inosamycin A, a component of the same complex as this compound, has been reported to have antibacterial activity comparable to that of neomycin. fishersci.no Inosamycin E, another component, is described as a ribostamycin (B1201364) analog where an amino group is replaced by a hydroxyl group at position 1, and it is noted to be less active than ribostamycin. nih.gov This comparison between Inosamycin E and ribostamycin illustrates how a seemingly minor structural change (amino to hydroxyl) can impact biological potency within this class of antibiotics. Applying this principle, modifications to the amino or hydroxyl groups or the unique 2-deoxy-scyllo-inosamine (B1216308) core of this compound would likely influence its interaction with the bacterial ribosome and, consequently, its antibacterial activity.

Identification of Key Pharmacophoric Elements of this compound for Activity

Pharmacophoric elements are the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. mims.com, wikipedia.org Identifying the key pharmacophoric elements of this compound would involve determining which functional groups and their spatial arrangement are crucial for its antibacterial activity, presumably through binding to the bacterial ribosome.

Based on the known mechanism of action of aminoglycosides, which involves binding to the 16S ribosomal RNA, key pharmacophoric elements typically include positively charged amino groups (which interact with the negatively charged phosphate (B84403) backbone of RNA) and hydroxyl groups (involved in hydrogen bonding). wikipedia.org, mims.com, mims.com The specific arrangement of these groups on the aminocyclitol and glycosidic rings is critical for high-affinity binding and disruption of protein synthesis. wikipedia.org, mims.com, mims.com While the specific pharmacophoric elements of this compound were not explicitly identified in the search results, its structural similarity to other aminoglycosides suggests that similar features, particularly the amino and hydroxyl groups on the 2-deoxy-scyllo-inosamine ring and the attached sugar moieties, would constitute key pharmacophoric elements responsible for its antibacterial activity. fishersci.no, fishersci.nl

Computational Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking)

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking play a significant role in modern SAR analysis and drug discovery. cenmed.com, fishersci.ca, uni.lu QSAR methods aim to build mathematical models that correlate structural descriptors of compounds with their biological activity, allowing for the prediction of the activity of new, untested analogs. cenmed.com, uni.lu Molecular docking simulates the interaction between a small molecule (ligand) and a biological target (such as a protein or RNA), predicting the preferred binding pose and estimating the binding affinity. cenmed.com, mims.com, fishersci.ca

These computational tools can be valuable for:

Guiding the design of new analogs by predicting the potential impact of structural modifications on activity before synthesis. cenmed.com, fishersci.ca

Providing insights into the potential binding mode and interactions of the compound with its target. mims.com, fishersci.ca

Identifying key structural features that contribute to binding affinity (pharmacophoric elements). mims.com, mims.com, wikipedia.org

Prioritizing compounds for synthesis and biological testing. uni.lu

While the search results highlight the application of QSAR and molecular docking in SAR studies for various compound classes, including other potential antibacterial agents, specific studies detailing the use of these computational approaches for the SAR analysis of this compound were not found. cenmed.com, mims.com, fishersci.ca, However, given the availability of structural information for this compound and the known ribosomal target of aminoglycosides, these computational methods could theoretically be applied to study this compound's interactions and guide the design of improved derivatives.

Development of this compound Derivatives with Improved Efficacy or Spectrum in Laboratory Models

A primary goal of SAR studies is the development of derivatives with improved pharmacological properties, such as enhanced efficacy against target pathogens, a broader spectrum of activity, or reduced susceptibility to resistance mechanisms, as evaluated in laboratory models. By systematically modifying the structure of this compound and analyzing the resulting changes in biological activity, researchers can identify modifications that lead to desired improvements.

Mechanisms of Resistance to Inosamycin B and Strategies to Overcome Them

Enzymatic Modification of Inosamycin B by Bacterial Resistance Mechanisms

Enzymatic modification is a prevalent and clinically significant mechanism of resistance to aminoglycoside antibiotics. mdpi.comfrontiersin.orgnih.gov Bacteria produce enzymes that catalyze the modification of specific amino or hydroxyl groups on the aminoglycoside molecule, leading to a chemically altered drug that has reduced affinity for its ribosomal target and impaired uptake into the bacterial cell. nih.govnih.gov These enzymes are collectively known as aminoglycoside-modifying enzymes (AMEs). frontiersin.orgnih.gov

AMEs are categorized into three main classes based on the type of modification they perform: acetyltransferases (AACs), nucleotidyltransferases (ANTs), and phosphotransferases (APHs). nih.gov These enzymes can modify different positions on the aminocyclitol nucleus or the sugar moieties of the aminoglycoside. nih.gov For instance, AACs catalyze the acetylation of amino groups, APHs catalyze the phosphorylation of hydroxyl groups, and ANTs catalyze the adenylylation (or nucleotidylation) of hydroxyl groups. The specific site of modification on the aminoglycoside structure determines which enzymes can inactivate it. nih.gov

The genes encoding AMEs are often found on mobile genetic elements such as plasmids, transposons, and integrons, facilitating their dissemination among bacterial populations. frontiersin.orgnih.govnih.gov The emergence of bifunctional enzymes, such as APH(2″)-AAC(6′), which can modify multiple sites and inactivate a broader range of aminoglycosides, poses a significant challenge in overcoming resistance. mdpi.comnih.gov

Alterations in Ribosomal Binding Sites Conferring Resistance to this compound

Aminoglycosides, including this compound, exert their antibacterial effect by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis. ontosight.ai Resistance can develop through alterations in the ribosomal binding site, which reduce the affinity of the antibiotic for the ribosome. ontosight.ainih.gov

One mechanism involves mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins that constitute the aminoglycoside binding site on the 30S subunit. nih.govnih.gov These mutations can lead to structural changes in the ribosome that prevent or reduce the binding of the antibiotic, thereby conferring resistance. nih.gov While alterations of ribosomal binding sites are a known mechanism for aminoglycoside resistance, particularly for streptomycin (B1217042) which primarily involves mutations in the 16S rRNA gene or the rpsL gene encoding ribosomal protein S12, this mechanism can also contribute to resistance to other aminoglycosides. nih.govelte.hu

Another mechanism involves enzymatic modification of the ribosomal RNA, specifically methylation of nucleotides within the aminoglycoside binding site. nih.govnih.gov Ribosome methyltransferases catalyze the addition of methyl groups to specific nucleotides in the 16S rRNA, which can sterically hinder or otherwise interfere with aminoglycoside binding. nih.govnih.gov This modification can confer high-level resistance to multiple aminoglycosides.

Efflux Pump Systems and Their Role in this compound Resistance

Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, out of the cell. nih.govekb.eg This active extrusion reduces the intracellular concentration of the antibiotic, preventing it from reaching its target ribosome at sufficient levels to exert its effect, thereby contributing to resistance. ontosight.ainih.govekb.eg

Efflux pumps can be specific for certain antibiotics or can be multidrug efflux pumps capable of extruding a wide range of structurally diverse compounds. nih.govmdpi.com The genes encoding efflux pumps can be located on both chromosomes and plasmids, contributing to both intrinsic and acquired resistance. nih.govnih.gov Overexpression of efflux pumps is a significant mechanism of multidrug resistance in various bacterial pathogens. mdpi.comopenmicrobiologyjournal.com

While the direct role of specific efflux pumps in this compound resistance is not explicitly detailed in the provided search results, efflux systems are a general mechanism of aminoglycoside resistance. ontosight.ainih.govfrontiersin.org Studies on other bacteria and aminoglycosides demonstrate that efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, can play a significant role in resistance to aminoglycosides. nih.govfrontiersin.org

Genetic Basis of this compound Resistance Development in Microorganisms

The development of this compound resistance in microorganisms is driven by genetic changes that lead to the resistance mechanisms described above. These genetic changes can arise through spontaneous mutations in chromosomal genes or through the acquisition of foreign genetic material via horizontal gene transfer. nih.govnih.gov

Mutations can occur in genes encoding ribosomal proteins or rRNA, leading to altered ribosomal binding sites. nih.govelte.hu Mutations can also affect the regulation or function of efflux pumps, leading to increased efflux activity. openmicrobiologyjournal.com

Horizontal gene transfer plays a crucial role in the spread of resistance genes, particularly those encoding AMEs and some efflux pumps. frontiersin.orgnih.govnih.govnih.gov These genes are often located on mobile genetic elements like plasmids, transposons, and integrons, which can be readily transferred between bacteria through processes such as conjugation, transformation, and transduction. frontiersin.orgnih.govnih.gov The acquisition of such mobile genetic elements allows susceptible bacteria to rapidly become resistant to this compound and other antibiotics. The accumulation of multiple resistance genes on a single mobile element can lead to the emergence of multidrug-resistant strains. elte.hunih.gov

Strategies for Combating this compound Resistance: Co-administration and Novel Scaffold Design

Combating this compound resistance requires multifaceted strategies, including the development of new compounds and approaches to circumvent existing resistance mechanisms. Two key strategies involve co-administration with inhibitors and the design of novel antibiotic scaffolds.

Co-administration involves using this compound in combination with other agents that can counteract resistance mechanisms. For instance, if resistance is mediated by AMEs, co-administration with an AME inhibitor could protect this compound from enzymatic inactivation. This approach has been successful with other antibiotic classes, such as the co-administration of beta-lactam antibiotics with beta-lactamase inhibitors. droracle.ai While specific inhibitors for AMEs relevant to this compound resistance are not detailed in the provided text, the principle of inhibiting resistance enzymes is a valid strategy.

Another strategy is the design of novel antibiotic scaffolds or modifications of the this compound structure to overcome resistance. This involves creating new derivatives or entirely new molecules that are less susceptible to enzymatic modification, have increased affinity for altered ribosomal binding sites, or are poor substrates for efflux pumps. mdpi.comnih.govnih.gov Rational drug design, guided by a detailed understanding of the ribosomal target and the mechanisms of resistance, can lead to the synthesis of compounds with improved activity against resistant strains. mdpi.comarchive.org For example, modifications to specific positions on aminoglycosides have been explored to evade enzymatic inactivation while retaining antibacterial activity. mdpi.comnih.gov Research into novel scaffolds and chemical modifications aims to expand the chemical space of antibiotics and identify compounds that can overcome existing resistance elements. nih.govnih.govarchive.orgrsc.org

The development of novel drug candidates and the repositioning of existing ones, often aided by computational methods, hold promise in the ongoing effort to combat antimicrobial resistance. nih.govresearchgate.net

Analytical Methodologies for Inosamycin B Research

Quantitative and Qualitative Analytical Techniques for Inosamycin B in Research Samples

Qualitative analysis aims to identify the presence or absence of this compound in a sample, while quantitative analysis determines the exact amount or concentration of the compound glycoscience.ruchemspider.com. For a compound like this compound, a water-soluble aminoglycoside, initial qualitative assessments might involve chemical tests based on its functional groups, although more specific and sensitive methods are typically required in research.

Quantitative analysis of this compound in research samples would involve methods capable of accurately measuring its concentration. General quantitative techniques in chemistry include gravimetric analysis and titrimetry, though these may not be directly applicable to complex biological or research matrices containing this compound glycoscience.ru. More commonly, spectroscopic or chromatographic methods are employed for the quantitative determination of organic compounds in various samples glycoscience.ruresearchgate.net.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in the analysis of pharmaceutical compounds and natural products, including antibiotics. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Given this compound's polar nature as an aminoglycoside, reversed-phase HPLC with appropriate mobile phases (often involving aqueous buffers and organic modifiers) is a likely approach for its separation from other compounds in a research sample.

Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides highly sensitive and specific detection and identification of analytes. LC-MS allows for the separation of this compound by HPLC followed by its detection and structural characterization based on its mass-to-charge ratio and fragmentation pattern in the mass spectrometer. This hyphenated technique is invaluable for both qualitative identification and quantitative analysis of this compound, particularly in complex research matrices where sensitivity and selectivity are paramount. LC-MS/MS, a tandem mass spectrometry technique, offers even greater specificity by monitoring specific fragmentation transitions of the analyte.

Spectroscopic Methods for this compound Detection and Purity Assessment

Spectroscopic methods played a crucial role in the initial structure determination of this compound and other inosamycins ontosight.ainih.govjst.go.jp. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry were used to elucidate the complex chemical structure of these aminocyclitol antibiotics ontosight.ainih.govjst.go.jp.

In addition to structure determination, spectroscopic methods can be applied for the detection and purity assessment of this compound in research. UV-Visible (UV-Vis) spectroscopy can be used if this compound possesses a chromophore that absorbs UV-Vis light at a specific wavelength. However, many aminoglycosides lack strong UV chromophores, requiring detection at lower UV wavelengths (e.g., 200-210 nm) or the use of derivatization techniques or alternative detectors. Infrared (IR) spectroscopy can provide information about the functional groups present in this compound, aiding in its identification and potentially in assessing purity by identifying characteristic absorption bands of impurities. Mass spectrometry, as discussed in Section 10.2, is also a powerful spectroscopic method for purity assessment by identifying and quantifying impurities based on their mass profiles.

Bioanalytical Assays for Studying this compound in Biological Matrices for Research Purposes

Bioanalytical assays are essential for studying the behavior of this compound in biological systems, such as in vitro cell cultures or in vivo animal models used in research. These assays involve the quantitative determination of this compound in biological matrices like plasma, serum, urine, or tissue homogenates.

Developing bioanalytical assays for this compound requires specific sample preparation procedures to extract the analyte from the complex biological matrix and remove interfering substances. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction may be employed. The extracted analyte is then typically analyzed using highly sensitive and selective methods, such as LC-MS or LC-MS/MS, due to the low concentrations often encountered in biological samples and the potential for matrix effects. While the search results discuss bioanalytical methods for other compounds like steroids and vitamins in biological matrices, the principles and techniques described are generally applicable to the analysis of this compound in similar research contexts.

Method Validation Principles in this compound Analytical Research

Method validation is a critical process in analytical research to ensure that an analytical method is suitable for its intended purpose, providing reliable, accurate, and reproducible results jst.go.jp. For the analysis of this compound in research, particularly when quantitative data is generated, method validation is crucial.

Key validation parameters generally include selectivity/specificity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), linearity, accuracy, precision, range, and robustness.

Selectivity and Specificity: Ensuring that the method can uniquely identify and quantify this compound in the presence of other components in the sample matrix.

Sensitivity: Determining the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ).

Linearity and Range: Establishing the concentration range over which the analytical method provides a linear relationship between the analyte concentration and the instrument response.

Accuracy: Assessing how close the measured values are to the true concentration of this compound.

Precision: Evaluating the variability among repeat measurements of the same homogeneous sample, typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Robustness: Examining the method's ability to remain unaffected by small, deliberate variations in method parameters.

Validation procedures involve analyzing samples with known concentrations of this compound, including blank samples and samples spiked with the analyte in the relevant matrix. Acceptance criteria for each validation parameter are established based on the research requirements and relevant guidelines. Although specific validation data for this compound were not found, the principles outlined are standard practice for validating analytical methods for pharmaceutical compounds in research.

Future Directions and Emerging Research Avenues for Inosamycin B

Exploration of Unexplored Therapeutic Targets for Inosamycin B Beyond its Current Scope

The primary known therapeutic scope of this compound, as an aminoglycoside, lies in its antibacterial activity, typically mediated through binding to the bacterial ribosome and inhibiting protein synthesis. wikipedia.org However, the structural differences of inosamycins, specifically the 2-deoxy-scyllo-inosamine (B1216308) moiety, could potentially confer interactions with currently unexplored biological targets. Research into novel therapeutic targets for this compound could extend beyond its traditional antibacterial applications.

Given the complex interactions of aminoglycosides with RNA structures, future research could investigate the binding affinity and effects of this compound on various non-ribosomal RNA targets in pathogens or host cells. wikipedia.org Exploring its potential modulation of host cellular processes, distinct from direct bacterial killing, could reveal new therapeutic avenues, such as immunomodulatory or anti-virulence effects. The structural uniqueness of this compound within the aminoglycoside class suggests that it might possess a different target profile or binding mode compared to more common aminoglycosides, potentially offering activity against pathogens resistant to conventional treatments or exhibiting activity in non-antibacterial contexts.

Rational Design of Next-Generation this compound Analogs with Tailored Biological Profiles

The rational design of analogs is a crucial strategy in drug discovery to enhance efficacy, improve pharmacokinetic properties, and overcome resistance mechanisms. For this compound, this involves leveraging its core structure to synthesize derivatives with tailored biological profiles. Given the structural relationship to other aminoglycosides, modifications could be explored at various positions of the molecule, particularly around the 2-deoxy-scyllo-inosamine ring and the attached sugar moieties. wikipedia.orgwikipedia.orgfishersci.ca

Rational design efforts would likely focus on understanding the structure-activity relationships of this compound. By systematically altering functional groups, stereochemistry, or linking different chemical entities, researchers could aim to improve target binding, enhance cellular uptake, reduce susceptibility to enzymatic modification by resistance determinants, or confer activity against new targets. mims.comuni.lu The goal is to create next-generation this compound analogs that retain or improve upon its desirable properties while mitigating limitations, such as lack of activity against resistant strains.

Harnessing Biosynthetic Engineering for De Novo this compound Derivative Production

This compound is a natural product, produced through the biosynthetic machinery of Streptomyces hygroscopicus. wikipedia.orgwikipedia.org Biosynthetic engineering offers a powerful approach to generate novel inosamycin derivatives by manipulating the genes and enzymes involved in its production pathway. wikipedia.orgwikipedia.orgwikipedia.org This can involve modifying existing biosynthetic genes, introducing genes from other antibiotic pathways, or altering the fermentation process.

By understanding the specific enzymes responsible for assembling the this compound structure, particularly those acting on the 2-deoxy-scyllo-inosamine core and the glycosidic linkages, researchers could engineer Streptomyces hygroscopicus strains or heterologous hosts to produce modified versions of this compound. wikipedia.orgwikipedia.org This could lead to the de novo production of analogs that are difficult or impossible to synthesize through traditional chemical methods, potentially yielding compounds with improved activity, altered specificity, or novel therapeutic properties.

Advanced Computational Modeling for this compound Drug Discovery and Optimization

Computational modeling plays an increasingly vital role in modern drug discovery by providing insights into molecular interactions and predicting biological activity. mims.comfishersci.nomims.comcenmed.commims.com For this compound, advanced computational techniques can be applied to accelerate the discovery and optimization process.

Techniques such as molecular docking and dynamics simulations can be used to model the interaction of this compound and its potential analogs with known or predicted biological targets, including ribosomal RNA and hypothetical new targets. mims.commims.comcenmed.com Quantitative structure-activity relationship (QSAR) modeling can help correlate structural features of this compound derivatives with their biological activity, guiding the design of more potent or selective compounds. mims.com Furthermore, computational methods can be employed to predict ADME (absorption, distribution, metabolism, excretion) properties and potential toxicity, aiding in the selection of promising candidates for further development. mims.commims.com While specific computational studies solely on this compound were not prominently found, the general applicability of these methods to aminoglycosides and natural products is well-established.

Addressing Remaining Research Gaps and Challenges in this compound Understanding

Despite its identification as a component of the inosamycin complex, detailed research specifically focused on this compound appears less extensive in publicly available literature compared to more widely studied aminoglycosides. A significant research gap lies in a comprehensive understanding of its precise mechanism of action at the molecular level, particularly how the 2-deoxy-scyllo-inosamine moiety influences its interaction with the ribosome or other potential targets. wikipedia.orgwikipedia.orgfishersci.ca

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the structural identity and purity of Inosamycin B in academic research?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC), high-resolution mass spectrometry (HRMS), and chromatographic techniques (HPLC with UV/ELSD detection) to confirm structural identity. Purity should be assessed via HPLC (>95% peak area normalization) and elemental analysis. For novel derivatives, ensure reproducibility by documenting solvent systems, column specifications, and retention times .

Q. How can researchers design experiments to investigate the biosynthetic pathway of this compound?

  • Methodological Answer : Employ gene knockout studies in native producers (e.g., Streomyces spp.) to identify key biosynthetic gene clusters. Use isotopic labeling (e.g., ¹³C-glucose) with LC-MS/MS to trace precursor incorporation. Comparative metabolomics of wild-type vs. mutant strains can reveal pathway intermediates .

Q. What protocols are recommended for assessing this compound’s bioactivity in antimicrobial assays?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213) with Mueller-Hinton broth microdilution. Include positive controls (e.g., vancomycin) and validate results across three biological replicates. Report growth conditions and inoculum preparation in detail .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer : Perform meta-analysis of published data to identify variables (e.g., strain specificity, assay pH, solvent systems). Replicate conflicting experiments under controlled conditions, using identical reagents and instrumentation. Validate findings with orthogonal assays (e.g., time-kill kinetics vs. MIC) .

Q. How should researchers approach the optimization of this compound synthesis to improve yield and scalability while maintaining stereochemical integrity?

  • Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) frameworks. Monitor stereochemistry via chiral HPLC and circular dichroism. For scalability, evaluate batch vs. continuous-flow synthesis and characterize intermediates at each step .

Q. What statistical methods are appropriate for validating dose-response relationships in this compound pharmacological studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals for potency metrics. For cytotoxicity assays, employ ANOVA with post-hoc Tukey tests to compare treatment groups .

Q. How can contradictory results in this compound’s mechanism of action studies be systematically analyzed?

  • Methodological Answer : Conduct comparative proteomic profiling of treated vs. untreated cells to identify target pathways. Validate hypotheses using CRISPR interference or RNAi knockdowns of putative targets. Cross-reference findings with structural analogs to differentiate specific vs. off-target effects .

Q. What quality control measures are essential when comparing this compound bioactivity data across multiple laboratories?

  • Methodological Answer : Establish inter-laboratory calibration using a centrally synthesized reference standard. Share detailed protocols for assay conditions (e.g., serum concentration in cell culture, incubation time). Implement blinded data analysis to reduce bias .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding, metabolic stability) using LC-MS/MS. Perform dose-ranging studies in animal models to correlate exposure with effect. Use transgenic organisms to isolate host-pathogen interactions confounding in vivo results .

Data Analysis and Reporting Guidelines

  • For spectral interpretation conflicts : Use computational tools (e.g., ACD/Labs NMR Processor) to simulate and compare experimental vs. predicted spectra. Cross-validate assignments with heteronuclear coupling constants (²J, ³J) .
  • For bioactivity data visualization : Follow journal-specific guidelines (e.g., Med. Chem. Commun.) to create standardized dose-response curves. Avoid overcrowding figures with redundant chemical structures; prioritize clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.